molecular formula C5H5BrF4O B2825742 5-Bromo-4,4,5,5-tetrafluoropentan-2-one CAS No. 2361633-92-1

5-Bromo-4,4,5,5-tetrafluoropentan-2-one

Cat. No.: B2825742
CAS No.: 2361633-92-1
M. Wt: 236.992
InChI Key: DSIHQHPEQQJYOU-UHFFFAOYSA-N
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Description

5-Bromo-4,4,5,5-tetrafluoropentan-2-one is a fluorinated organic compound characterized by the presence of bromine and fluorine atoms on a pentane backbone. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of pentan-2-one using bromine and fluorine sources under controlled conditions.

  • Fluorination: Another method involves the selective fluorination of 5-bromo-2-pentanone using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions, often carried out in specialized reactors to ensure safety and efficiency. The use of continuous flow chemistry can also enhance the scalability and reproducibility of the synthesis process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of halogen atoms.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophiles such as hydroxide (OH⁻) or cyanide (CN⁻) are used, often in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: 5-Bromo-4,4,5,5-tetrafluoropentanoic acid

  • Reduction: 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: The compound is explored for its potential use in drug design and development, especially in targeting specific biological pathways. Industry: It is utilized in the production of specialty chemicals and materials that require fluorinated components for enhanced properties.

Mechanism of Action

The mechanism by which 5-Bromo-4,4,5,5-tetrafluoropentan-2-one exerts its effects depends on the specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atoms can enhance the compound's binding affinity and stability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

  • 5-Bromo-4,4,5,5-tetrafluoropentanoic acid

  • 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol

  • 5-Bromo-4,4,5,5-tetrafluoropentan-2-ol

Uniqueness: 5-Bromo-4,4,5,5-tetrafluoropentan-2-one is unique due to its specific placement of the bromine and fluorine atoms, which influences its reactivity and applications. Its ketone functional group also differentiates it from similar compounds, providing distinct chemical properties.

This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to industrial applications. Its unique structure and reactivity make it a valuable compound for scientific research and development.

Properties

IUPAC Name

5-bromo-4,4,5,5-tetrafluoropentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF4O/c1-3(11)2-4(7,8)5(6,9)10/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIHQHPEQQJYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C(F)(F)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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